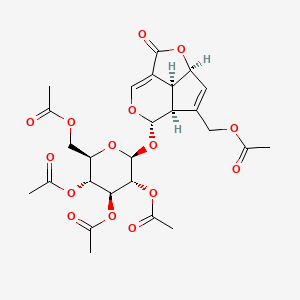

Asperuloside tetraacetate

Description

Contextualization within Iridoid Glycosides Research.evitachem.comnih.gov

Iridoids are a class of monoterpenoids that are widespread in nature, often found as glycosides in many plant families. nih.govnih.gov Asperuloside (B190621), the parent compound of asperuloside tetraacetate, is a notable iridoid glycoside found in plants of the Rubiaceae family. nih.govmdpi.com Research into iridoid glycosides is driven by their diverse and significant biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. nih.govmdpi.com this compound, as a chemically modified version of asperuloside, is investigated to understand how acetylation affects the parent compound's properties and bioactivities. maxwellsci.com The core structure of iridoids, a cyclopentane (B165970) ring fused to a pyran ring, provides a versatile scaffold for chemical modification and drug discovery. evitachem.comnih.gov

Significance as a Bioactive Natural Product in Scholarly Investigations.evitachem.comimrpress.comnih.gov

This compound has been identified as a key bioactive component in some traditional medicinal plants, such as Morinda officinalis. imrpress.comnih.govoatext.com Scientific studies are exploring its potential therapeutic applications, with research indicating its involvement in various biological pathways. evitachem.comimrpress.comnih.gov It has been investigated for its potential role in modulating inflammatory responses and oxidative stress. evitachem.comimrpress.com The study of such natural products is crucial in the fields of pharmacognosy and medicinal chemistry for the discovery of new lead compounds. evitachem.com

Overview of Current Academic Research Trajectories on this compound.imrpress.commdpi.comaip.org

Current academic research on this compound is multifaceted, exploring its synthesis, biological activities, and potential therapeutic applications.

Synthesis and Chemical Modification : Researchers are interested in the total and semi-synthesis of this compound. mdpi.com This includes developing efficient synthetic routes and using it as a building block in the synthesis of more complex molecules. mdpi.comacs.org

Anti-inflammatory and Antioxidant Research : A significant area of investigation is its anti-inflammatory and antioxidant properties. evitachem.com Studies have shown that it can modulate inflammatory pathways and reduce markers of inflammation. evitachem.comimrpress.com It is also being studied for its ability to activate antioxidant response pathways. evitachem.com

Cardiovascular Research : Some studies have explored the potential of this compound in the context of cardiovascular diseases, such as heart failure, by investigating its effects on relevant signaling pathways. imrpress.comnih.govimrpress.com

Metabolic and Endocrine Research : There is emerging interest in its effects on metabolic disorders. Research has explored its potential to influence factors related to obesity and taste perception. mdpi.comutas.edu.aufrontiersin.org

Molecular Docking and Computational Studies : Computational methods like molecular docking are being used to predict the interactions of this compound with biological targets, such as proteins involved in osteoporosis. aip.org

Data Tables

Table 1: Investigated Biological Activities of Asperuloside and its Tetraacetate Derivative

| Biological Activity | Compound | Key Findings | Relevant Signaling Pathways | Citations |

| Anti-inflammatory | Asperuloside | Reduction of inflammatory markers like NO, PGE2, TNF-α, and IL-6. | NF-κB, MAPK | mdpi.comnih.govmedchemexpress.com |

| Anti-inflammatory | This compound | Modulation of inflammatory cytokines such as IL-6 and TNF-α. | TLR4, MAPK | evitachem.comimrpress.comimrpress.com |

| Antioxidant | Asperuloside & this compound | Activation of the Nrf2 pathway, enhancing antioxidant protein expression. | Nrf2 | evitachem.com |

| Cardiovascular | This compound | Potential protective effects in heart failure models. | FoxO, AMPK, HIF-1 | imrpress.comnih.govimrpress.com |

| Anti-obesity | Asperuloside | Reduction in body weight and food intake in high-fat diet models. | - | mdpi.comfrontiersin.org |

| Anti-osteoporosis | This compound | Predicted strong binding efficiency to osteoporosis-related proteins. | - | aip.org |

Structure

3D Structure

Properties

Molecular Formula |

C26H30O15 |

|---|---|

Molecular Weight |

582.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(4S,7S,8S,11S)-6-(acetyloxymethyl)-2-oxo-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-8-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H30O15/c1-10(27)33-7-15-6-17-20-16(24(32)39-17)8-35-25(19(15)20)41-26-23(38-14(5)31)22(37-13(4)30)21(36-12(3)29)18(40-26)9-34-11(2)28/h6,8,17-23,25-26H,7,9H2,1-5H3/t17-,18+,19+,20-,21+,22-,23+,25-,26-/m0/s1 |

InChI Key |

PNJMLKLECQXAHQ-GGHIHTNXSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3C4C(C=C3COC(=O)C)OC(=O)C4=CO2)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H]4[C@H](C=C3COC(=O)C)OC(=O)C4=CO2)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3C4C(C=C3COC(=O)C)OC(=O)C4=CO2)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Asperuloside Tetraacetate

Botanical Sources and Distribution in Relevant Plant Families

Asperuloside (B190621) tetraacetate and its precursor, asperuloside, are predominantly found in plants belonging to the families Rubiaceae and Eucommiaceae. mdpi.comovid.comulster.ac.uk The distribution of these compounds is a key characteristic used in the chemical classification of plant species. ovid.com

Members of the Rubiaceae family, which includes coffee and gardenia, are well-documented sources of iridoid glycosides. mdpi.comovid.com Similarly, the Eucommiaceae family, which consists of a single species, Eucommia ulmoides, is known to produce these compounds. nih.govnih.gov

Identification in Specific Genera and Species

Detailed phytochemical analyses have identified Asperuloside tetraacetate in several specific plant species. Notably, it is a known terpenoid constituent of Morinda officinalis, a member of the Rubiaceae family. nih.govresearchgate.netnih.gov It has also been reported in Rubia tinctorum (Common Madder), another plant within the Rubiaceae family. nih.gov

While this compound itself is specifically identified in the aforementioned species, its parent compound, asperuloside, has a broader distribution. Asperuloside is a major iridoid found in the green leaves of Eucommia ulmoides. nih.govnih.govresearchgate.net It is also the most consistently found iridoid across the Galium genus (e.g., Galium verum) and has been isolated from various Hedyotis species, such as Hedyotis diffusa, both of which belong to the Rubiaceae family. nih.govnih.govmdpi.comresearchgate.netbiocrick.com The presence of high concentrations of asperuloside in these plants suggests the potential for the co-occurrence of its acetylated derivative, this compound.

Below is an interactive data table summarizing the botanical sources of this compound and its direct precursor, Asperuloside.

| Family | Genus | Species | Compound Identified |

| Rubiaceae | Morinda | officinalis | This compound, Asperuloside |

| Rubiaceae | Rubia | tinctorum | This compound, Asperuloside |

| Rubiaceae | Galium | verum | Asperuloside |

| Rubiaceae | Hedyotis | diffusa | Asperuloside |

| Eucommiaceae | Eucommia | ulmoides | Asperuloside |

Elucidation of Proposed Biosynthetic Pathways for Iridoids and their Acetylated Derivatives

Iridoids are monoterpenoids characterized by a cyclopentane (B165970) ring fused to a six-membered heterocyclic ring containing oxygen. Their biosynthesis is a complex process that begins with the general terpenoid pathway. The formation of acetylated derivatives like this compound represents a subsequent modification of the core iridoid structure.

The biosynthesis of the iridoid skeleton is understood to proceed from geraniol (B1671447), a primary monoterpene. Through a series of enzymatic reactions, geraniol is converted into the characteristic bicyclic iridoid structure. Loganin (B1675030) has been identified as a key intermediate and a precursor in the biosynthesis of asperuloside. nih.govresearchgate.net

The formation of this compound occurs through the enzymatic acylation of asperuloside. This process involves the transfer of acetyl groups from an acyl donor to the hydroxyl groups of the asperuloside molecule. While the specific enzymes responsible for the tetra-acetylation of asperuloside are not fully characterized, the process of enzymatic acylation of glycosides is a known mechanism for structural modification in plant secondary metabolism. researchgate.netmdpi.com

Enzymatic Transformations and Precursor Utilization

The iridoid biosynthetic pathway involves several critical enzymatic steps and precursor molecules. Genipin, an aglycone derived from the iridoid glycoside geniposide (B1671433), is a closely related compound and serves as an intermediate in the synthesis of other important molecules. wikipedia.orgnih.govmdpi.com The hydrolysis of geniposide by β-glucosidase yields genipin. nih.gov

The biosynthesis of asperuloside is confirmed to utilize loganin as a precursor. nih.gov The pathway can be summarized as follows:

Generation of Loganin : Derived from the general monoterpenoid pathway via geraniol.

Conversion to Asperuloside : Loganin undergoes further enzymatic transformations to form the asperuloside structure.

Acetylation : Asperuloside is then subjected to enzymatic acetylation, where four acetyl groups are added to its structure to form this compound.

This multi-step process highlights the intricate molecular machinery within plants that leads to the production of complex specialized metabolites.

Chemodiversity and Related Iridoid Glycosides in Academic Context

The structural diversity of iridoids is vast, with asperuloside itself being considered a rare structure due to the ketone functional group at C-6. nih.gov In the plant species where this compound and asperuloside are found, a number of other related iridoid glycosides are often co-isolated. This chemodiversity is of significant interest in the field of chemotaxonomy and natural product chemistry.

Some of the iridoid glycosides frequently found alongside asperuloside and its tetraacetate include:

Monotropein : Isolated from Morinda officinalis. researchgate.netnih.gov

Deacetylasperulosidic acid : Also found in Morinda officinalis. researchgate.netnih.gov

Asperulosidic acid : Identified in Morinda officinalis and Galium aparine. researchgate.netnih.gov

Geniposidic acid : A major iridoid in Eucommia ulmoides. nih.govresearchgate.net

Scandoside methyl ester derivatives : Various acylated forms have been isolated from Hedyotis diffusa. biocrick.comnih.gov

The study of these related compounds provides valuable insights into the biosynthetic pathways and the evolutionary relationships between different plant species. nih.gov

The following table details some of the iridoid glycosides related to this compound.

| Compound Name | Example Botanical Source(s) |

| Asperuloside | Morinda officinalis, Rubia tinctorum, Galium verum, Hedyotis diffusa, Eucommia ulmoides |

| Monotropein | Morinda officinalis |

| Deacetylasperulosidic acid | Morinda officinalis |

| Asperulosidic acid | Morinda officinalis, Galium aparine |

| Geniposidic acid | Eucommia ulmoides |

| Genipin | Aglycone of Geniposide, found in Genipa americana and Gardenia jasminoides |

| Loganin | Precursor, found in various plants including Cornus officinalis |

Chemical Synthesis and Structural Modifications of Asperuloside Tetraacetate

Total Synthesis Approaches for Asperuloside (B190621) and its Derivatives

The total synthesis of Asperuloside and its acetylated form is a complex challenge that chemists have approached using various strategies. A common starting material for the synthesis of iridoids, including the aglycone of Asperuloside, is (+)-genipin. oup.comoup.com One notable approach accomplishes the synthesis of Asperuloside aglucon silyl (B83357) ether from (+)-genipin, utilizing gardenoside (B7888186) aglucon bis(silyl ether) as a key intermediate. oup.com This highlights a strategy of building upon a naturally available, structurally related chiral precursor.

Furthermore, Asperuloside tetraacetate itself serves as a crucial intermediate in the synthesis of other highly complex molecules. For instance, a late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene (B3395910) and this compound was a key feature in the first total synthesis of Hybridaphniphylline B, a Daphniphyllum alkaloid with 11 rings and 19 stereocenters. nih.govresearchgate.net This demonstrates the value of this compound as a chiral dienophile for constructing complex polycyclic systems.

The general approach to synthesizing iridoid glycosides like Asperuloside involves the initial construction of the core iridoid aglycone, followed by glycosylation and subsequent functional group manipulations, such as acetylation. nih.govekb.eg Retrosynthetic analysis, a method of working backward from the target molecule, is essential in planning these multi-step syntheses, identifying key bond disconnections and strategic reactions. fiveable.medeanfrancispress.com

Key Synthetic Reactions and Stereochemical Control

Achieving the correct stereochemistry is paramount in the synthesis of iridoids due to their multiple chiral centers. Chemists employ a range of stereoselective reactions to control the three-dimensional arrangement of atoms. fiveable.mewikipedia.org

A critical step in a reported synthesis of an Asperuloside precursor from (+)-genipin is an acid-catalyzed transposition reaction of a tertiary hydroxyl group. oup.com This reaction was found to proceed from the more sterically hindered concave side of the molecule, leading to the desired C6-hydroxylated compound with the correct stereochemistry. oup.com This demonstrates substrate control, where the existing chirality of the molecule dictates the stereochemical outcome of a reaction.

Another powerful reaction used in syntheses involving this compound is the Diels-Alder cycloaddition . nih.govresearchgate.net This [4+2] cycloaddition is known for its high degree of regio- and stereoselectivity, allowing for the formation of multiple stereocenters in a single, predictable step. fiveable.me In the synthesis of Hybridaphniphylline B, the Diels-Alder reaction's stereochemical outcome was crucial for establishing the core structure of the target alkaloid. nih.gov

Other key reactions in iridoid synthesis often include:

Oxidation and Reduction: To install or modify functional groups like ketones and alcohols.

Cyclization Reactions: To form the characteristic fused ring system of the iridoid core.

Protecting Group Chemistry: To mask reactive functional groups while other parts of the molecule are being modified.

The table below summarizes key reaction types and their role in achieving stereochemical control.

| Reaction Type | Role in Synthesis | Method of Stereochemical Control |

| Hydroxyl Group Transposition | Introduction of hydroxyl group at a specific position (e.g., C6). oup.com | Substrate-controlled, proceeding from the sterically hindered face. oup.com |

| Diels-Alder Cycloaddition | Formation of cyclohexene (B86901) rings and multiple stereocenters. nih.govresearchgate.net | Concerted mechanism with a cyclic transition state, often favoring the endo product. fiveable.me |

| Nucleophilic Addition to Carbonyls | Creation of new C-C bonds and chiral alcohol centers. wikipedia.org | Use of chiral auxiliaries or reagents; substrate control based on existing stereocenters (e.g., Cram's rule). wikipedia.org |

Methodologies for Glycosylation and Acetylation

Glycosylation , the attachment of a sugar moiety, is a defining step in the formation of Asperuloside from its aglycone. This transformation is critical as the glycosidic bond is often key to the compound's properties. mdpi.com In chemical synthesis, glycosylation typically involves the reaction of an activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with the aglycone's C-1 hydroxyl group. nih.gov The stereoselective formation of the β-glycosidic linkage, as found in Asperuloside, is a significant challenge that can be influenced by the choice of solvent, promoter, and protecting groups on the sugar.

Acetylation is the process of introducing acetyl groups. In the case of this compound, the four free hydroxyl groups of the glucose moiety are acetylated. This is typically achieved using a straightforward reaction with an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine. creative-proteomics.com Acetylation serves several purposes: it protects the hydroxyl groups, increases the compound's lipophilicity, and can alter its biological activity. nih.gov The use of per-O-acetylated sugar derivatives is also a common strategy in chemical synthesis to improve solubility and reactivity. nih.gov

| Process | Reagents/Method | Purpose |

| Glycosylation | Glycosyl donors (e.g., glycosyl halides) with a promoter (e.g., Lewis acid). nih.gov | Attaches the glucose unit to the iridoid aglycone at the C-1 position. mdpi.com |

| Acetylation | Acetic anhydride with a base (e.g., pyridine). creative-proteomics.com | Protects hydroxyl groups and modifies the compound's physical properties. |

Chemical Derivatization and Analogue Preparation for Research Purposes

Asperuloside and its tetraacetate are valuable starting materials for the synthesis of other complex molecules and analogues for research. The inherent chirality and dense functionality of the iridoid core make it an attractive scaffold for chemical modification.

One significant example is the conversion of Asperuloside into optically active prostaglandin (B15479496) intermediates . globalauthorid.comacs.org This transformation leverages the chiral centers present in Asperuloside to build entirely different classes of natural products, demonstrating its utility as a versatile chiral building block. Another example is the synthesis of the alkaloid garjasmine from (+)-genipin, a pathway that shares a common intermediate with the synthesis of Asperuloside aglucon silyl ether. oup.comoup.com These examples underscore how derivatives of Asperuloside can be prepared to explore diverse chemical spaces and access other biologically relevant molecules.

Targeted Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. gardp.orgresearchgate.net The goal is to identify the key structural features (the pharmacophore) responsible for the desired effect, which can guide the design of more potent and selective analogues. nih.govnih.govfrontiersin.org

Asperuloside is known to possess anti-inflammatory properties. ekb.eg SAR studies on this compound would logically focus on modifying specific parts of the molecule to probe and potentially enhance this activity.

Key targets for modification in an SAR study of this compound would include:

The Acetyl Groups: Systematically removing or changing the acetyl groups could reveal the importance of the glucose moiety's substitution pattern for activity.

The Iridoid Core: Modifications at the C-6 ketone or the double bond within the iridoid skeleton could influence the molecule's shape and electronic properties, thereby affecting its interaction with biological targets. ekb.eg

The Ester Group: The methyl ester at C-4 could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact of charge and hydrogen bonding potential in that region of the molecule.

The table below outlines potential modifications for SAR studies based on the known structure of Asperuloside.

| Molecular Region | Type of Modification | Rationale for SAR Study |

| Glucose Moiety | Deacetylation, selective acetylation, replacement with other acyl groups. | To determine the role of the acetyl groups in target binding and cell permeability. nih.gov |

| Iridoid Core (C-6) | Reduction of the ketone to an alcohol. | To assess the importance of the C-6 ketone's hydrogen bond accepting capability. ekb.eg |

| Iridoid Core (Double Bond) | Hydrogenation to the saturated analogue. | To understand the role of the ring's planarity and electronic structure. |

| C-4 Position | Hydrolysis of the methyl ester to a carboxylic acid; formation of amides. | To investigate the influence of acidic or hydrogen-bonding groups on activity. |

Chemoenzymatic Synthesis Strategies in Iridoid Research

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly powerful for the synthesis of complex carbohydrates and glycoconjugates like iridoid glycosides. nih.gov

In the context of iridoid research, enzymes offer unparalleled control over stereochemistry and regioselectivity, particularly in the challenging glycosylation step. nih.gov The biosynthesis of iridoids in plants relies on a series of enzymes, including glycosyltransferases, which are responsible for attaching the sugar moiety to the aglycone. science.govresearchgate.net

A chemoenzymatic strategy for Asperuloside could involve:

Chemical Synthesis of the iridoid aglycone.

Enzymatic Glycosylation using a specific glycosyltransferase and an activated sugar donor (e.g., UDP-glucose) to form the β-glycosidic bond with perfect selectivity. nih.gov

Chemical Acetylation of the resulting glycoside to yield this compound.

Alternatively, glycosidases, enzymes that normally cleave glycosidic bonds, can be used in reverse under specific conditions or as engineered "glycosynthase" mutants to form these bonds. nih.gov This chemoenzymatic approach can overcome many of the challenges associated with purely chemical glycosylation, such as the need for extensive protecting group strategies and the difficulty in controlling stereoselectivity.

Biological Activities and Mechanistic Research of Asperuloside Tetraacetate in Preclinical Models

Anti-inflammatory Research

Studies have explored the anti-inflammatory potential of asperuloside (B190621), the parent compound of asperuloside tetraacetate, suggesting a basis for the anti-inflammatory investigation of its derivatives.

Modulation of Inflammatory Mediators in in vitro Cell Models (e.g., NO, PGE2, TNF-α, IL-1β, IL-6 in RAW 264.7 macrophages)

In preclinical studies, asperuloside has demonstrated the ability to modulate key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, asperuloside significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net Furthermore, it has been shown to decrease the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netnih.gov This inhibition of inflammatory molecules occurs in a dose-dependent manner. nih.govresearchgate.net The reduction in these mediators is linked to the downregulation of their corresponding mRNA expression, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Table 1: Effect of Asperuloside on Inflammatory Mediators in LPS-Induced RAW 264.7 Macrophages

| Mediator | Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) | Decreased production | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Decreased production | nih.govresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Decreased production and mRNA expression | nih.govresearchgate.netnih.gov |

| Interleukin-1β (IL-1β) | Decreased levels | nih.gov |

| Interleukin-6 (IL-6) | Decreased production and mRNA expression | nih.govresearchgate.netnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited expression | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inhibited expression | nih.govresearchgate.net |

Inhibition of Signaling Pathways (e.g., NF-κB, MAPK, p38, ERK, JNK)

The anti-inflammatory effects of asperuloside are associated with its ability to inhibit key signaling pathways. nih.govnih.govnih.gov Research has shown that asperuloside treatment suppresses the nuclear factor-kappaB (NF-κB) pathway by inhibiting the phosphorylation of IκB-α, a critical step in NF-κB activation. nih.govnih.gov Additionally, asperuloside has been found to inhibit the phosphorylation of several components of the mitogen-activated protein kinase (MAPK) pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govnih.govnih.gov The suppression of these signaling cascades is a key mechanism underlying the reduced production of inflammatory mediators. nih.govnih.gov

Effects in in vivo Animal Models of Inflammation (e.g., LPS-induced acute lung injury)

The anti-inflammatory properties of asperuloside have been investigated in in vivo models, such as lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. nih.gov In this model, pretreatment with asperuloside was found to significantly reduce the inflammatory response in the lungs. nih.gov This was evidenced by a decrease in the lung wet-to-dry weight ratio, a marker of pulmonary edema, as well as improvements in the histological appearance of the lung tissue. nih.gov Furthermore, asperuloside treatment led to a reduction in myeloperoxidase activity, an indicator of neutrophil infiltration into the lungs. nih.gov Consistent with in vitro findings, asperuloside also downregulated the levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in this animal model. nih.gov

Anti-tumor and Anti-angiogenic Research

Research has also focused on the potential anti-tumor and anti-angiogenic activities of asperuloside and its derivatives.

Induction of Apoptosis in Cancer Cell Lines (e.g., leukemia K562 cells, U937, AML cells)

Asperuloside has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov Studies have demonstrated its cytotoxic effects on human leukemia cell lines, including K562, U937, and HL-60, as well as in primary acute myeloid leukemia (AML) cells. nih.govnih.govresearchgate.net The induction of apoptosis by asperuloside involves the activation of the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov This leads to the cleavage and activation of caspase-9 and caspase-3, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

Table 2: Effect of Asperuloside on Apoptosis in Leukemia Cell Lines

| Cell Line | Effect | Key Molecular Events | Reference |

|---|---|---|---|

| K562 | Promotes apoptosis and inhibits proliferation | Regulation of the RAS/MEK/ERK pathway | nih.gov |

| U937 | Induces apoptosis | Cleavage of Caspase-9, -3, and PARP; Loss of mitochondrial membrane potential; Cytochrome c release | nih.gov |

| HL-60 | Induces apoptosis | ER stress-induced apoptosis | researchgate.net |

| AML cells | Induces apoptosis | ER stress-induced apoptosis | nih.govresearchgate.net |

Impact on Cancer-Associated Fibroblasts (CAFs) and Endoplasmic Reticulum Stress Modulation (e.g., ATF6 pathway)

Recent research has explored the effects of asperuloside on the tumor microenvironment, specifically on cancer-associated fibroblasts (CAFs). researchgate.netnih.govnih.gov In pancreatic cancer models, asperuloside was found to inhibit the activation, contraction, and migration of CAFs. researchgate.netnih.govnih.gov This inhibitory effect was associated with the downregulation of activating transcription factor 6 (ATF6), a key regulator of endoplasmic reticulum (ER) stress. researchgate.netnih.govnih.gov Overexpression of ATF6 was shown to counteract the inhibitory effects of asperuloside on CAFs. researchgate.netnih.govnih.gov

Interestingly, the role of asperuloside in modulating ER stress appears to be context-dependent. While it downregulates ATF6 in pancreatic CAFs, other studies have shown that in certain leukemia cell lines like U937 and HL-60, asperuloside can induce ER stress. researchgate.netnih.gov This induction of ER stress in cancer cells is characterized by increased expression of proteins such as GRP78, PERK, eIF2α, CHOP, p-IRE1, XBP1, and ATF6, ultimately leading to apoptosis. nih.govresearchgate.net This suggests that asperuloside may exert its anti-tumor effects through different mechanisms depending on the cell type. nih.gov

Anti-angiogenic Properties in Preclinical Assays (e.g., chick embryo chorioallantoic membrane assay)

The chick embryo chorioallantoic membrane (CAM) assay is a widely utilized in vivo model to assess the pro- or anti-angiogenic potential of various molecules. nih.govmdpi.comijmedicine.com This assay takes advantage of the CAM, a highly vascularized extraembryonic membrane that forms during avian development. nih.govmdpi.com Its rich vascular network serves as a platform to study the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. ijmedicine.comnih.gov

The CAM model is valued for being a relatively simple, rapid, and low-cost method for screening a large number of pharmacological samples. nih.gov Researchers can macroscopically and morphometrically assess changes in the vascular network after the application of a test compound. mdpi.com Key parameters measured to determine anti-angiogenic effects include the density, diameter, length, and branching points of blood vessels at or around the application site. ehu.eus A reduction in the vascularized area or a decrease in the number of vessels converging toward a test sample indicates potential anti-angiogenic activity. mdpi.com The model can be used to test soluble factors, tissue grafts, or tumor cell xenografts. nih.govmdpi.com While the CAM assay is a standard method for evaluating anti-angiogenic properties, specific preclinical data on this compound's effects within this assay are not detailed in the available research.

Gene Expression and Protein Level Modulation in Cancer Models (e.g., RNA-seq, Western blot analysis in K562 cells)

In preclinical studies using the chronic myeloid leukemia cell line K562, this compound has been shown to modulate gene and protein expression, influencing key cellular behaviors. Research indicates that the compound inhibits proliferation while promoting apoptosis and differentiation in K562 cells. nih.gov

RNA-sequencing (RNA-seq) analysis identified 117 differentially expressed genes in response to treatment, with many being involved in the RAS/MEK/ERK signaling pathway. nih.gov Western blot analyses further confirmed these findings at the protein level. Treatment with this compound led to a significant increase in the expression of proteins associated with the RAS/MEK/ERK pathway, including RAS, RAF, phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK). nih.gov This suggests that the compound enhances the activity of this pathway. nih.gov

Furthermore, the compound was found to promote the erythroid and megakaryocytic differentiation of K562 cells. This was evidenced by increased protein expression of erythroid markers such as GATA-1 and β-globin, and megakaryocytic markers like CD61 and CD41. nih.gov

| Pathway/Process | Protein | Observed Effect | Method of Detection |

|---|---|---|---|

| RAS/MEK/ERK Pathway | RAS | Expression Significantly Increased | Western Blot |

| RAF | Expression Significantly Increased | ||

| p-MEK | Expression Significantly Increased | ||

| p-ERK | Expression Significantly Increased | ||

| Erythroid Differentiation | GATA-1 | Expression Increased | |

| β-globin | Expression Increased | ||

| Megakaryocytic Differentiation | CD61, CD41 | Expression Increased |

Metabolic Regulation Research

Anti-obesity Mechanisms in Animal Models (e.g., high-fat diet-induced mice)

Preclinical studies in animal models have demonstrated the anti-obesity properties of this compound. In mice fed a high-fat diet (HFD), administration of the compound has been shown to significantly reduce body weight and food intake. nih.govfrontiersin.orgmdpi.com One study reported a 10.5% reduction in body weight and a 12.8% decrease in food intake in HFD-fed mice, with no corresponding effect observed in mice on a standard chow diet. frontiersin.orgmdpi.comnih.gov The weight loss became significant after seven weeks of treatment and was maintained for the duration of the twelve-week experiment. frontiersin.org These findings confirm previously reported anti-obesity effects observed in rats under similar dietary conditions. frontiersin.orgutas.edu.au

Regulation of Hypothalamic Markers (e.g., ghrelin, leptin, pro-opiomelanocortin mRNA)

The anti-obesity effects of this compound are linked to its ability to modulate key hypothalamic markers that regulate feeding behavior. The hypothalamus contains neuronal populations that express orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. semanticscholar.org

In HFD-fed mice, the compound significantly reduced the hypothalamic mRNA levels of ghrelin and leptin. nih.govfrontiersin.orgnih.gov It also decreased the expression of the anorexigenic peptide pro-opiomelanocortin (POMC) mRNA in the hypothalamus. nih.govfrontiersin.orgnih.gov Leptin is known to activate POMC neurons, which are critical regulators of energy balance. nih.govfrontiersin.orgplos.org Further studies have shown that treatment significantly lowers the hypothalamic mRNA levels of the orexigenic peptides neuropeptide Y (NPY) and agouti-related peptide (AgRP) only in mice consuming a HFD. mdpi.comsemanticscholar.org These changes in hypothalamic gene expression are central to the compound's mechanism for reducing food intake and promoting weight loss. semanticscholar.org

| Hypothalamic Marker | Type | Observed Effect on mRNA Expression |

|---|---|---|

| Ghrelin | Orexigenic Regulator | Significantly Reduced nih.govfrontiersin.orgnih.gov |

| Leptin | Anorexigenic Regulator | Significantly Reduced nih.govfrontiersin.orgnih.gov |

| Pro-opiomelanocortin (POMC) | Anorexigenic Peptide | Significantly Reduced nih.govfrontiersin.orgnih.gov |

| Neuropeptide Y (NPY) | Orexigenic Peptide | Significantly Decreased semanticscholar.org |

| Agouti-related peptide (AgRP) | Orexigenic Peptide | Significantly Decreased semanticscholar.org |

Influence on Nutrient-Sensing Receptors (e.g., CD36, FFAR1-4, CB1R, TAS1R2-3)

Research suggests that this compound may exert its therapeutic effects by altering nutrient-sensing receptors, particularly in the oral cavity. nih.govfrontiersin.orgnih.gov These receptors play a crucial role in taste perception and signaling to the hypothalamus to regulate energy homeostasis. nih.govnih.gov

In mice on a high-fat diet, administration of the compound led to a nearly two-fold increase in the expression of several lingual receptors. nih.gov This included receptors for fat detection, such as CD36 and Free Fatty Acid Receptors 1 and 4 (FFAR1, FFAR4), as well as the cannabinoid receptor 1 (CB1R), which is involved in detecting dietary fatty acids and enhancing sweet taste. nih.gov Additionally, the expression of sweet taste receptors (TAS1R2 and TAS1R3) was almost doubled. nih.gov This modulation of nutrient-sensing receptors is believed to influence the hypothalamic equilibrium between energy balance and reward-driven eating behaviors, contributing to the compound's anti-obesity effects in the context of an obesogenic diet. nih.govfrontiersin.org

Effects on Glucose and Insulin (B600854) Homeostasis in Animal Models

This compound has demonstrated beneficial effects on glucose and insulin regulation in preclinical models of diet-induced obesity. In mice consuming a high-fat diet, the compound significantly reduced fasting glucose and plasma insulin levels. nih.govfrontiersin.orgnih.gov These improvements in glucose homeostasis are a key aspect of its anti-obesity profile. utas.edu.au The ability to lower both circulating glucose and insulin suggests an enhancement in insulin sensitivity. utas.edu.ausemanticscholar.org These effects were observed specifically in the HFD-fed group, with no significant changes noted in animals on a standard diet, indicating that the compound's regulatory action is most prominent under conditions of metabolic stress induced by a high-fat diet. mdpi.comsemanticscholar.org

Osteoporosis Research

Currently, there is no specific scientific literature available that details the direct effects of this compound on the osteogenic differentiation and mineralization in cell models such as MC3T3-E1 preosteoblastic cells. Research has focused on its parent compound, asperuloside, in this area.

There is currently a lack of direct research investigating the role of this compound in the modulation of autophagy and the activation of the Nrf2 pathway in in vivo models of osteoporosis. Scientific studies have explored these mechanisms for the related compound, asperuloside.

In silico molecular docking studies have been performed to predict the anti-osteoporosis potential of this compound. These computational analyses evaluated its binding affinity to key proteins involved in osteoporosis, such as the farnesyl pyrophosphate synthase, identified by the Protein Data Bank (PDB) ID: 1TU6. The results from these studies indicated that this compound demonstrates a strong binding efficiency against the 1TU6 protein. researchgate.net Its calculated binding energy was found to be lower than that of the positive control drug, risedronate, suggesting a more stable and stronger interaction with the protein's active site. researchgate.net This strong binding potential suggests that this compound may be a promising candidate for further in vitro and in vivo investigation as an anti-osteoporosis agent. researchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference Control | Control Binding Energy (kcal/mol) |

|---|---|---|---|---|

| This compound | 1TU6 | -4.95 | Risedronate | -3.51 |

Cardioprotective Research

This compound has been identified as a key bioactive compound in studies investigating the cardioprotective effects of medicinal plants like Morinda officinalis. imrpress.comimrpress.com Research indicates that its mechanism of action is linked to the regulation of oxidative stress and apoptosis in cardiac cells. imrpress.comimrpress.com

Modulation of Key Signaling Pathways (e.g., FoxO, AMPK, HIF-1, FoxO3)

This compound has been identified as a key bioactive component in studies investigating the mechanisms of traditional medicines, particularly in the context of heart failure. nih.govimrpress.com Research utilizing network pharmacology has linked the compound to the modulation of several critical signaling pathways. Specifically, this compound is significantly associated with the Forkhead box O (FoxO) signaling pathway, the AMP-activated protein kinase (AMPK) signaling pathway, and the Hypoxia-inducible factor-1 (HIF-1) signaling pathway. nih.govimrpress.comresearchgate.netresearchgate.net

The FoxO family of transcription factors are crucial regulators of stress resistance, metabolism, and the cell cycle. imrpress.com The AMPK pathway is a central regulator of cellular energy homeostasis, which, when activated, can protect the cardiovascular system. imrpress.comnih.gov The HIF-1 pathway is a key regulator of the body's response to hypoxia. imrpress.comeco-vector.com

Further in vivo experiments in rat models have validated that the therapeutic effects may be mediated by increasing the levels of autophagy through the FoxO3 signaling pathway, a specific member of the FoxO family. nih.govimrpress.comresearchgate.net The activation of the AMPK-FOXO3 pathway has been shown in other contexts to reduce intracellular reactive oxygen species (ROS), suggesting a mechanism for cellular protection against metabolic stress. nih.gov

Identification of Core Potential Targets (e.g., ALB, AKT1, INS, STAT3, IL-6, TNF, CCND1, CTNNB1, CAT, TP53)

Through computational analysis, several core potential protein targets for this compound have been identified in the context of heart failure research. nih.govimrpress.com These targets are central nodes in the biological networks associated with the disease's pathology. The identified targets include:

ALB (Albumin): The main protein in blood plasma.

AKT1 (RAC-alpha serine/threonine-protein kinase): A key regulator of cell survival, growth, and proliferation. Loss of AKT1 has been linked to contractile dysfunction and heart failure. imrpress.com

INS (Insulin): A hormone central to regulating energy and glucose metabolism.

STAT3 (Signal transducer and activator of transcription 3): A transcription factor involved in cell growth and apoptosis.

IL-6 (Interleukin-6): A pro-inflammatory cytokine.

TNF (Tumor necrosis factor): A cytokine involved in systemic inflammation.

CCND1 (Cyclin D1): A protein required for cell cycle progression.

CTNNB1 (Catenin beta-1): A protein involved in cell adhesion and gene transcription.

CAT (Catalase): An enzyme that protects cells from oxidative damage.

TP53 (Tumor protein p53): A tumor suppressor protein that regulates the cell cycle. nih.govimrpress.comresearchgate.net

The interaction of this compound with these targets suggests its mechanism involves alleviating apoptosis, reducing inflammation, and regulating metabolic functions. nih.govimrpress.com

Table 1: Key Signaling Pathways and Potential Protein Targets of this compound

| Category | Name | Implicated Role in Preclinical Models |

|---|---|---|

| Signaling Pathway | FoxO Signaling Pathway | Regulation of autophagy, cell cycle, and metabolism. nih.govimrpress.com |

| AMPK Signaling Pathway | Senses cellular energy state and orchestrates metabolic responses. nih.govimrpress.comnih.gov | |

| HIF-1 Signaling Pathway | Key regulator of hypoxia response. nih.govimrpress.comeco-vector.com | |

| FoxO3 Signaling Pathway | A specific FoxO pathway member shown to increase autophagy in rat models. nih.govimrpress.comresearchgate.net | |

| Potential Target | ALB (Albumin) | Core target identified in network pharmacology analysis. nih.govimrpress.com |

| AKT1 | Regulates cardiac growth, glucose metabolism, and lipid metabolism. imrpress.com | |

| INS (Insulin) | Core target related to metabolic regulation. nih.govimrpress.com | |

| STAT3 | Core target involved in inflammation and receptor function. imrpress.com | |

| IL-6 | Inflammatory cytokine identified as a key target. nih.govimrpress.com | |

| TNF | Inflammatory cytokine identified as a key target. nih.govimrpress.com | |

| CCND1 (Cyclin D1) | Core target related to cell cycle regulation. nih.govimrpress.com | |

| CTNNB1 (Catenin beta-1) | Core target identified in network analysis. nih.govimrpress.com | |

| CAT (Catalase) | Core target related to antioxidant defense. nih.govimrpress.com | |

| TP53 | Core target related to apoptosis and cell cycle control. nih.govimrpress.com |

Network Pharmacology and Molecular Docking Approaches in Heart Failure Research

The exploration of this compound's role in heart failure has been significantly advanced by the use of network pharmacology and molecular docking. nih.govimrpress.com These computational strategies are instrumental in dissecting the complex interactions between compounds in traditional medicines and their multiple biological targets. simulations-plus.comfrontiersin.org

In studies of Morinda officinalis, network pharmacology was used to construct a "component-target interaction network," which successfully identified this compound as one of the key bioactive ingredients. nih.govimrpress.com This approach allows researchers to predict the therapeutic mechanisms by analyzing the relationships between the compound, its potential protein targets, and the signaling pathways they influence. nih.govfrontiersin.org

Following the network analysis, molecular docking simulations were employed to validate the predicted interactions. nih.govimrpress.com For instance, software was used to dock this compound with the active sites of core targets like ALB, AKT1, STAT3, and IL-6. imrpress.com This provides a structural basis for the compound's potential to bind and modulate these proteins, further substantiating the mechanisms suggested by network pharmacology. imrpress.com This integrated approach has proven useful for characterizing the molecular basis of action for complex natural products in disease treatment. nih.govsimulations-plus.com

Neuroprotection Research (e.g., anti-seizure effects, reduction of oxidative stress and inflammation in neurological models)

Research has investigated the neuroprotective properties of iridoids, including asperuloside (the parent compound of this compound), in preclinical models of neurological disorders. researchgate.net Studies have demonstrated that asperuloside has a protective effect in pilocarpine-induced seizure models in mice. researchgate.net This neuroprotective activity is linked to its ability to reduce both oxidative stress and inflammation. researchgate.netfrontiersin.org

Epilepsy and seizures are often characterized by neuronal hyperexcitability, which can be exacerbated by oxidative stress and failures in cellular antioxidant defenses. nih.gov Antioxidant therapies, in general, have been shown to mitigate the effects of epilepsy by reducing oxidizing agents and restoring the activity of endogenous antioxidant enzymes like catalase. nih.gov The mechanism of action for asperuloside in seizure models involves the reduction of cyclooxygenase-2 (COX-2) and GluN2B receptor expression, both of which play roles in neuroinflammation and excitotoxicity. researchgate.net These findings suggest that compounds like this compound may offer neuroprotective benefits by targeting the interconnected pathways of oxidative stress and inflammation in the brain. eco-vector.comresearchgate.net

Other Biological Activities under Academic Investigation in Preclinical Systems (e.g., antiviral, antimalarial, antiparasitic, antioxidant)

Beyond its effects on cardiovascular and neurological systems, this compound and its parent compound, asperuloside, have been investigated for a range of other biological activities in preclinical settings. These explorations highlight the compound's potential as a scaffold for developing new therapeutic agents.

Antioxidant Activity: Asperuloside has been consistently identified as having antioxidant properties in various studies. researchgate.netoatext.commdpi.com This activity is often attributed to the iridoid structure and its ability to scavenge free radicals, which is a foundational aspect of many of its other observed biological effects. researchgate.netevitachem.com

Antiviral Activity: Reviews of the pharmacological properties of asperuloside have noted its potential as an antiviral agent. researchgate.netcore.ac.uk Research into natural products for antiviral leads is a significant area of study, with various compounds being evaluated for their ability to inhibit viral replication or other parts of the viral life cycle. brieflands.com

Antimalarial and Antiparasitic Activity: Asperuloside has been reported to possess antimalarial and antiprotozoal (antiparasitic) properties in academic reviews. researchgate.net The search for new antimalarial and antiparasitic drugs from natural sources is a global health priority, driven by the need for effective and accessible treatments. phcogj.comfrontiersin.orgnih.gov Studies on other natural compounds demonstrate various mechanisms, including the inhibition of essential parasite enzymes, which provides a framework for investigating iridoids like asperuloside. plos.orgmdpi.com

Table 2: Other Investigated Preclinical Biological Activities of Asperuloside/Asperuloside Tetraacetate

| Biological Activity | Summary of Findings in Preclinical Research |

|---|---|

| Antioxidant | Consistently reported in multiple studies; linked to the iridoid chemical structure and ability to counteract oxidative stress. researchgate.netoatext.commdpi.com |

| Antiviral | Identified as a potential antiviral agent in pharmacological reviews. researchgate.netcore.ac.uk |

| Antimalarial | Reported to have antimalarial properties, a key area of natural product drug discovery. researchgate.netphcogj.com |

| Antiparasitic | Described as having antiprotozoal activity in academic literature, relevant for various parasitic diseases. researchgate.netnih.govfrontiersin.org |

Compound Names Mentioned

Asperuloside

this compound

Astaxanthin

Berberine

Catalase

Cyclooxygenase-2 (COX-2)

Pilocarpine

Analytical Methodologies in Asperuloside Tetraacetate Research

Extraction and Isolation Techniques for Academic Study

The journey from a natural source to a purified sample of Asperuloside (B190621) tetraacetate for academic research typically begins with the extraction of its precursor, asperuloside. hawaii.edu The extraction of iridoid glycosides from plant materials like roots or fruits is often carried out using solvent extraction methods. scispace.comhawaii.edu For instance, the roots of Morinda officinalis are a known source from which iridoid glycosides are extracted using ethanol. oatext.com Similarly, studies on Hamelia patens have employed methods like consecutive maceration with solvents of increasing polarity, total maceration with methanol (B129727), and ultrasound-assisted maceration to extract secondary metabolites. mdpi.com

Following the initial extraction of the natural product, asperuloside, it undergoes acetylation to yield Asperuloside tetraacetate. oup.com The subsequent isolation and purification of this compound from the reaction mixture often involves chromatographic techniques. Flash column chromatography is a common method used for the purification of synthesized compounds. oup.com In some studies, a crude alkaloid fraction from a plant extract was separated on a silica (B1680970) gel column using a gradient of petroleum ether, acetone, and diethylamine (B46881) to isolate various compounds. flvc.org These techniques are fundamental in obtaining a sample of this compound with high purity, which is essential for accurate structural elucidation and further research.

Chromatographic Methods for Quantification and Purity Assessment in Research

Chromatographic methods are indispensable for both the quantification and purity assessment of this compound in research laboratories. mazums.ac.ir These techniques separate the compound from a mixture, allowing for its precise measurement and the verification of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of iridoid glycosides and their derivatives. mazums.ac.irresearchgate.net An HPLC method coupled with a photodiode array (PDA) detector has been developed and validated for the simultaneous analysis of several bioactive compounds, including asperuloside, in fermented Morinda citrifolia. mdpi.com In a study on Fuzhengkangfu decoction, an HPLC-mass spectrometry (HPLC-MS) method was established for the structural identification of its constituents, which included this compound. nih.gov

The versatility of HPLC is demonstrated in its various applications, from the analysis of endophytic fungal metabolites to the quantitative determination of flavonoids in plant extracts. semanticscholar.orgnih.gov For instance, a reversed-phase gradient HPLC system was developed for the simultaneous quantitative determination of three bioactive flavonoids from Artocarpus heterophyllus heartwoods, showcasing the method's adaptability for different classes of natural products. semanticscholar.org The development of a validated HPLC-PDA analysis method is considered suitable for the determination of five bioactive compounds in non-fermented and fermented Morinda citrifolia extracts. mdpi.com

Gas Chromatography (GC) (if applicable for specific derivatives)

Gas Chromatography (GC) is another powerful chromatographic technique, although its application to non-volatile compounds like iridoid glycosides requires a derivatization step to increase their volatility. mazums.ac.irvup.sk Research has shown that permethylated iridoid glycosides can be analyzed by GC coupled with Mass Spectrometry (GC-MS). thieme-connect.com This procedure involves methylating the iridoids before analysis. thieme-connect.com

High-temperature GC-MS (HTGC-MS) has been successfully used for the separation and identification of iridoids and flavonoids after a derivatization process. vup.skresearchgate.net Trimethylsilyl derivatives are commonly employed in GC to enhance the volatility and thermal stability of compounds containing hydroxyl groups. vup.sk However, care must be taken as some derivatization reagents can cause decomposition of the carbohydrate part of glycosidic molecules. vup.sk The use of GC-MS is particularly valuable for the analysis of volatile iridoid derivatives. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research

Spectroscopic techniques are crucial for the definitive structural elucidation and confirmation of this compound. evitachem.com These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound and its derivatives, 1H and 13C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. researchgate.net

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are often employed. researchgate.net These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded proton and carbon atoms. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) is used to establish long-range correlations between protons and carbons, which is vital for piecing together the molecular structure. nih.gov The configurations and conformations of this compound derivatives have been determined through the combined analysis of coupling constants and Nuclear Overhauser Effect (NOE) factors from 1H NMR spectra. researchgate.net

Table 1: Representative NMR Data for Asperuloside and its Derivatives Note: The following table is a generalized representation based on available data for related structures. Specific chemical shifts for this compound can vary based on solvent and experimental conditions.

| Technique | Observed Features | Information Gained |

|---|---|---|

| 1H NMR | Chemical shifts, coupling constants (J-values) | Provides information on the electronic environment of protons and their spatial relationship with neighboring protons. researchgate.netnih.gov |

| 13C NMR | Chemical shifts of carbon atoms | Identifies the number of unique carbon atoms and their chemical environment. researchgate.net |

| COSY | Cross-peaks between coupled protons | Establishes proton-proton connectivity within spin systems. nih.gov |

| HSQC | Correlations between protons and their directly attached carbons | Maps out direct C-H bonds. nih.gov |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds | Reveals long-range C-H connectivity, crucial for assembling the molecular skeleton. nih.gov |

| NOESY | Correlations between protons that are close in space | Provides information about the stereochemistry and conformation of the molecule. nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. oup.com For this compound, MS analysis provides its molecular weight, which is a critical piece of data for its identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a higher degree of precision, allowing for the determination of the elemental composition of a molecule. nih.gov The exact mass of this compound is reported as 582.15847025 Da. nih.gov This level of accuracy enables researchers to confirm the molecular formula, C₂₆H₃₀O₁₅, with a high degree of confidence. mdpi.comnih.gov MS is often coupled with chromatographic techniques like HPLC or GC, providing both separation and identification in a single analysis. nih.govresearchgate.net For instance, UPLC-MS has been used to analyze extracts and identify the presence of this compound. mdpi.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. msu.eduej-eng.org The absorption of UV-Vis radiation promotes a molecular electron to a higher energy orbital, and the specific wavelengths absorbed provide valuable information about the electronic structure of the molecule, particularly the presence of conjugated systems. msu.edumdpi.com

In the analysis of iridoid glycosides like asperuloside and its derivatives, UV-Vis spectroscopy is employed for both qualitative and quantitative purposes. ej-eng.org The position of the maximum absorbance (λmax) and the shape of the absorption bands can help identify the class of the compound. mdpi.com For asperuloside, the structure was determined in part based on spectroscopic analysis which included UV data. researchgate.net The energy from the absorbed radiation can cause electronic transitions, as well as rotational and vibrational transitions within the molecule, resulting in a broad band spectrum. researchgate.net Solvents used for these analyses, such as methanol or ethanol, are chosen because they are transparent in the UV region. researchgate.net

While specific λmax values for this compound are not broadly published, the analysis of its parent compound, asperuloside, provides a reference. The UV spectrum of a compound is unique and can be considered a fingerprint, with the intensity and position of absorption bands corresponding to the molecular structure. mdpi.com

Hyphenated Analytical Techniques in Phytochemical Analysis (e.g., LC-MS, HPLC-HRMS-SPE-NMR)

The complexity of phytochemical matrices necessitates the use of powerful, hyphenated analytical techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern phytochemical analysis. mpi-bremen.de This technique combines the separation of compounds in a mixture by High-Performance Liquid Chromatography (HPLC) with their detection and identification by mass spectrometry. mpi-bremen.de HPLC separates components based on their interactions with a stationary phase, and the eluting compounds are then ionized and separated by the mass spectrometer based on their mass-to-charge (m/z) ratio. mpi-bremen.de This method is highly sensitive and allows for both the identification and quantification of molecules in a sample. mpi-bremen.de In the study of plant extracts containing iridoid glycosides, LC-MS is crucial for phytochemical screening and identifying major components like asperuloside. researchgate.netmdpi.com For instance, an HPLC-photodiode array (HPLC-PDA) method was developed and validated for the quantification of asperuloside and other bioactive compounds in Morinda citrifolia extracts. mdpi.com

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry-Solid-Phase Extraction-Nuclear Magnetic Resonance Spectroscopy (HPLC-HRMS-SPE-NMR) represents a more advanced, integrated approach for the rapid and unambiguous identification of natural products directly from complex mixtures. nih.govnih.gov This technique links the separation and initial identification from HPLC-HRMS with the definitive structural elucidation power of NMR. After separation by HPLC and analysis by HRMS, specific peaks of interest are trapped onto a solid-phase extraction (SPE) cartridge. The trapped compound is then eluted with a deuterated solvent directly into an NMR spectrometer for full structural analysis. nih.govnih.gov This powerful combination allows for the identification of novel compounds, such as sesquiterpenes from Warburgia salutaris, without the need for traditional, time-consuming isolation procedures. nih.gov This methodology is highly valuable for the detailed chemical characterization of biologically active fractions from plant extracts. nih.govnih.gov

| Technique | Principle | Application in Phytochemical Research | Reference |

|---|---|---|---|

| LC-MS | Separates compounds via HPLC, which are then ionized and identified by their mass-to-charge ratio. | Identification and quantification of known compounds in complex plant extracts, such as asperuloside in Morinda citrifolia. | mpi-bremen.demdpi.com |

| HPLC-HRMS-SPE-NMR | Combines HPLC separation, HRMS for accurate mass determination, SPE for analyte trapping, and NMR for definitive structural elucidation. | Rapid identification of novel and known compounds directly from crude extracts without extensive purification. | nih.govnih.gov |

Advanced Analytical Strategies for Bioavailability and Metabolism Research in Animal Models (e.g., metabolomics approaches)

Understanding the fate of a compound within a biological system is crucial for evaluating its therapeutic potential. This involves studying its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Advanced analytical strategies, particularly those involving metabolomics, are increasingly used to investigate the bioavailability and metabolism of phytochemicals like asperuloside and its derivatives in animal models. mdpi.comnih.gov

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. In animal studies, this involves analyzing biological samples (e.g., plasma, urine, tissues) after administration of the compound of interest. Techniques like LC-MS/MS are central to these analyses. jfda-online.com

While direct metabolic studies on this compound are limited, research on its parent compound, asperuloside (ASP), provides significant insights. For example, studies on rats and mice have shown that asperuloside can be absorbed and exert biological effects. frontiersin.orgimrpress.com In vivo experiments have validated that key bioactive components from medicinal plants, including this compound, can be linked to specific biological pathways. imrpress.comresearchgate.net For instance, a study investigating Morinda officinalis in the treatment of heart failure in rats identified this compound as one of the key bioactive components, linking it to pathways like the FoxO signaling pathway. imrpress.com

Structure Activity Relationship Sar Studies of Asperuloside Tetraacetate and Its Analogues

Correlating Specific Structural Features with Observed Biological Activities

The biological activity of iridoid glycosides, including asperuloside (B190621) tetraacetate, is intricately linked to their structural characteristics. Modifications to the core iridoid skeleton or its substituents can lead to significant changes in efficacy and biological action.

Key structural elements that influence bioactivity include:

The Core Iridoid Skeleton: The fused cyclopentane[C]pyran ring system is fundamental to the activity of this class of compounds. nih.govresearchgate.net

Substitution at C1: The glycosidic linkage at the C1 position is a common feature among active iridoids.

Acetylation: The presence of acetate (B1210297) groups, such as in asperuloside tetraacetate, modifies the lipophilicity of the parent compound, asperuloside. This can influence the molecule's ability to cross cell membranes and interact with biological targets.

Modifications at the C4 Position: The substituent at the C4 position, such as the acetyloxymethyl group in this compound, is a key site for structural variation.

The Carboxyl Group: In related compounds like asperulosidic acid, the presence of a carboxylic acid group instead of an ester can significantly alter anti-inflammatory properties. A comparative study on the anti-inflammatory effects of iridoids from Hedyotis diffusa highlighted these differences. Asperuloside and asperulosidic acid both significantly reduced the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov However, their potency and effects on specific signaling pathways showed variations, underscoring the importance of the C4 substituent. For instance, asperuloside suppressed the phosphorylation of p38, while asperulosidic acid did not, indicating a divergence in their mechanism of action based on this structural difference. nih.gov

For leishmanicidal activity, studies on a range of iridoids have shown that lipophilicity is an important factor. nih.gov While a clear SAR has not been definitively established for all activities, the evidence points towards the iridoid nucleus being a critical scaffold for biological function. maltawildplants.com

| Compound | Key Structural Difference from Asperuloside | Observed Anti-inflammatory Effect (in LPS-induced RAW 264.7 cells) | Reference |

|---|---|---|---|

| Asperuloside (ASP) | - | Significantly decreased NO, PGE₂, TNF-α, and IL-6 production. Suppressed phosphorylation of IκB-α, p38, ERK, and JNK. | nih.gov |

| Asperulosidic Acid (ASPA) | Contains a carboxylic acid at C4 instead of an ester. | Significantly decreased NO, PGE₂, TNF-α, and IL-6 production. Suppressed phosphorylation of IκB-α, ERK, and JNK (did not suppress p38). | nih.gov |

| Desacetyl Asperulosidic Acid (DAA) | Lacks the acetyl group on the C10 methyl group and has a carboxylic acid at C4. | Inhibited NO production only at higher concentrations; no significant inhibitory effect on IL-6 production. | nih.gov |

| Scandoside Methyl Ester (SME) | Different substitution pattern on the cyclopentane (B165970) ring. | Inhibited NO, PGE₂, and TNF-α at higher concentrations. | nih.gov |

Identification of Key Pharmacophores and Active Moieties

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. nih.govdovepress.com For the iridoid class of compounds, pharmacophore models have been developed to understand their activity against various pathogens, such as Leishmania.

Based on in silico modeling of asperuloside and other active iridoids, a pharmacophoric model for leishmanicidal activity has been proposed. nih.govresearchgate.net The key features identified include:

The Cyclopentane[C]pyran Ring: This core structure is considered an essential scaffold. nih.govresearchgate.net

Oxygen-Linked Substituents: The presence of oxygen-containing groups at the C1 and C6 positions is critical for activity. nih.govresearchgate.net In this compound, this corresponds to the tetraacetylated glucose moiety at C1 and the carbonyl group at C6 (within the lactone ring).

Bulky Substituents: The attachment of large, bulky groups to the iridoid ring was found to be important for presenting leishmanicidal activity. nih.govresearchgate.net The tetraacetate group on the glucose moiety of this compound constitutes such a bulky substituent.

These features collectively define the necessary spatial and chemical arrangement for an iridoid to effectively interact with its target in Leishmania parasites. The active moiety can be considered the core iridoid structure decorated with these specific functional groups that engage in binding interactions.

Computational Approaches in SAR (e.g., QSAR modeling, molecular docking)

Computational methods are powerful tools in modern drug discovery for elucidating structure-activity relationships. nih.govfrontiersin.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling generates mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.commdpi.com Molecular docking predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. mdpi.com

In the context of iridoids, computational approaches have been utilized to compare various compounds and understand their potential for biological activity. nih.govresearchgate.net For instance, molecular modeling studies were performed on asperuloside and other iridoids to compare their physicochemical parameters with compounds known to be active against Leishmania amazonensis. nih.gov This type_of in silico analysis helps in rationalizing the SAR and identifying key structural features, such as the importance of the iridoid's cyclopentane[C]pyran ring and its substituents. nih.govresearchgate.net

However, the application of detailed QSAR and molecular docking studies specifically to this compound is not extensively documented in the current scientific literature. The development of robust QSAR models requires a large dataset of analogues with a wide range of biological activities, which may not yet be available for this specific compound. Similarly, specific molecular docking simulations would require the identification of a definitive biological target for its various activities (e.g., the precise enzyme it inhibits to exert its anti-inflammatory effects). Therefore, while the principles of these computational methods are well-established, their specific and detailed application to model the activity of this compound represents a promising avenue for future research.

Future Directions and Emerging Research Avenues for Asperuloside Tetraacetate

Elucidation of Novel Molecular Mechanisms and Interacting Pathways

A primary focus for future research will be the detailed elucidation of the molecular mechanisms through which asperuloside (B190621) tetraacetate exerts its biological effects. Early-stage research and network pharmacology studies have implicated it as a key bioactive component in traditional herbal preparations, potentially influencing complex signaling cascades. imrpress.comnih.govresearchgate.net For instance, in preclinical models of heart failure, asperuloside tetraacetate was identified as a key component of Morinda officinalis, which appeared to confer protection by regulating the FoxO signaling pathway and modulating processes like apoptosis and inflammation. researchgate.netimrpress.com Similarly, its potential role in managing Alzheimer's disease has been linked to anti-inflammatory effects, possibly involving the TNF signaling pathway. nih.gov

However, these findings represent the tip of the iceberg. Future investigations must aim to:

Identify Direct Molecular Targets: Move beyond pathway-level associations to pinpoint the specific proteins, enzymes, or receptors that directly bind to this compound.

Map Downstream Pathways: Once direct targets are identified, comprehensive mapping of the subsequent downstream signaling events is necessary to understand the full cellular response.

Validate Predicted Mechanisms: The mechanisms suggested by computational and network pharmacology studies need rigorous experimental validation in relevant cellular and animal models to confirm causality.

Unraveling these intricate molecular interactions is fundamental to understanding its therapeutic potential and identifying biomarkers for its activity.

Development of Advanced Synthetic Strategies for Complex Analogues and Probes

The chemical complexity of this compound presents both challenges and opportunities for synthetic chemistry. It has already been utilized as a valuable chiral building block and dienophile in the total synthesis of other complex natural products, such as certain daphniphyllum alkaloids. acs.orgmdpi.com This demonstrates its utility in complex molecular architecture.

Future synthetic efforts should be directed towards two main goals:

Efficient and Scalable Synthesis: Developing more efficient, stereoselective, and scalable total syntheses of this compound itself will be crucial to provide sufficient quantities for extensive biological testing.

Creation of Analogues and Chemical Probes: The synthesis of a diverse library of structural analogues is a priority. fiveable.me By systematically modifying its functional groups, researchers can perform structure-activity relationship (SAR) studies to determine which parts of the molecule are essential for its biological effects. Furthermore, the development of specialized chemical probes—analogues equipped with reporter tags like biotin (B1667282) or photo-reactive groups—is a critical next step. nih.govmdpi.comresearchgate.net These probes are indispensable tools for affinity-based protein profiling and other chemoproteomic techniques aimed at definitively identifying the direct cellular targets of the compound. promega.comnih.gov

Integration of Omics Technologies (e.g., proteomics, transcriptomics, metabolomics) in Mechanistic Studies

To gain a holistic understanding of the biological impact of this compound, the integration of multi-omics technologies is indispensable. nih.govuco.es These approaches provide an unbiased, system-wide view of the molecular changes induced by the compound.

Transcriptomics: RNA-sequencing can reveal how this compound modulates gene expression on a global scale, identifying entire transcriptional networks that are upregulated or downregulated in response to treatment. nih.gov This can provide crucial clues about the signaling pathways and biological processes it affects.

Proteomics: Advanced mass spectrometry-based proteomics can identify changes in protein abundance and, importantly, post-translational modifications (PTMs) that occur upon treatment. nih.govmdpi.com This is vital for validating transcriptomic data and uncovering regulatory mechanisms that are not under transcriptional control. Targeted proteomics can be used to precisely quantify key proteins in pathways hypothesized to be involved. nih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can shed light on how this compound alters cellular metabolism. researchgate.netfrontiersin.org This is particularly relevant for investigating its effects in metabolic diseases and for understanding its own metabolic fate (pharmacokinetics) within an organism. nih.gov

Integrating data from these different omics layers will enable the construction of comprehensive models of the compound's mechanism of action, moving research beyond a single target or pathway. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models

This compound is often found in plants as part of a complex mixture of phytochemicals. imrpress.comresearchgate.net There is a strong possibility that its biological activity is enhanced or modified through synergistic interactions with other co-occurring compounds. mdpi.comtezu.ernet.in For example, studies on Morinda officinalis identified beta-sitosterol (B1209924) and americanin A as other key bioactive components alongside this compound. imrpress.com The observed cardioprotective effects may result from the combined action of these molecules rather than from a single agent. imrpress.commdpi.com

Future research should systematically investigate these potential synergies. This involves:

Combination Studies: Designing preclinical studies that test this compound in combination with other compounds isolated from the same source plant.

Dose-Response Matrix Analysis: Utilizing established pharmacological models to determine whether the combined effects are additive, synergistic, or antagonistic.

Mechanism of Synergy: Investigating how the compounds work together at the molecular level. For instance, one compound might increase the bioavailability of another, or they might target different nodes in the same pathological pathway.

Exploring these interactions could lead to the development of more potent and effective botanical drug formulations or multi-target therapies.

Addressing Remaining Research Gaps in Specific Preclinical Disease Models

While preliminary data suggests the potential of this compound in diverse conditions like heart failure, neurodegenerative diseases, and metabolic disorders, this research is still in its infancy. imrpress.comnih.govnih.gov A significant gap exists between these initial findings and validated therapeutic potential, highlighted by the fact that no clinical trials have been conducted on its parent compound, asperuloside. nih.gov

Closing this translational gap requires a concerted effort to address key research questions in robust preclinical disease models. nih.gov For each potential therapeutic area, future research should focus on:

Model Validation: Moving from in vitro assays to well-established and disease-relevant animal models (e.g., transgenic mouse models for Alzheimer's disease, isoproterenol-induced cardiac injury models for heart failure). nih.gov